3-Cyano-3'-methoxybenzophenone
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Overview
Description
3-Cyano-3’-methoxybenzophenone, also known as 3-(3-methoxybenzoyl)benzonitrile, is a chemical compound with the molecular formula C15H11NO2 and a molecular weight of 237.26 g/mol . It is a light yellow solid that is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyano-3’-methoxybenzophenone can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium as a catalyst under mild and functional group-tolerant conditions .
Another method involves the Friedel–Crafts acylation of anisole with benzoyl chloride, followed by cyanation . This method is often preferred for its simplicity and efficiency in producing benzophenone derivatives .
Industrial Production Methods
Industrial production of 3-Cyano-3’-methoxybenzophenone often involves large-scale application of the Suzuki–Miyaura coupling reaction due to its scalability and environmental friendliness . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-3’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: It can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, amines, and substituted benzophenones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyano-3’-methoxybenzophenone is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-Cyano-3’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-4’-methoxybenzophenone
- 3-Cyano-2’-methoxybenzophenone
- 4-Cyano-3’-methoxybenzophenone
Uniqueness
3-Cyano-3’-methoxybenzophenone is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities .
Properties
IUPAC Name |
3-(3-methoxybenzoyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-14-7-3-6-13(9-14)15(17)12-5-2-4-11(8-12)10-16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANXXVJXZIIACM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641470 |
Source
|
Record name | 3-(3-Methoxybenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-59-1 |
Source
|
Record name | 3-(3-Methoxybenzoyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=750633-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Methoxybenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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